(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
CAS No.: 1000004-68-1
Cat. No.: VC13706838
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000004-68-1 |
|---|---|
| Molecular Formula | C16H18ClNO2 |
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride |
| Standard InChI | InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1 |
| Standard InChI Key | YEWHJCLOUYPAOH-PFEQFJNWSA-N |
| Isomeric SMILES | C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl |
| SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
SKF-38393 hydrochloride is a chiral benzazepine derivative with the molecular formula and a molecular weight of 291.77 g/mol . The compound features a tetrahydrobenzazepine backbone substituted with a phenyl group at position 5 and hydroxyl groups at positions 7 and 8, conferring catechol-like reactivity. The hydrochloride salt enhances solubility for in vivo administration. The (5R)-enantiomer exhibits stereoselective binding to D1 receptors, with an affinity () of 3.2 nM, compared to 1,200 nM for the (5S)-enantiomer .
Table 1: Key Physicochemical Properties
Synthesis and Stability
The synthesis of SKF-38393 hydrochloride involves a multi-step process starting with the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine, followed by cyclization and resolution of enantiomers via chiral chromatography. The hydrochloride salt is stabilized through lyophilization, maintaining >95% purity under refrigerated conditions for up to two years .
Pharmacological Profile
Receptor Affinity and Selectivity
SKF-38393 hydrochloride exhibits high selectivity for dopamine D1 receptors over D2 receptors ( nM vs. nM) . It also shows negligible binding to adrenergic (, ) and serotonergic (5-HT, 5-HT) receptors at concentrations up to 10 μM .
Table 2: Receptor Binding Affinities
| Receptor | (nM) | Assay Type |
|---|---|---|
| Dopamine D1 | 3.2 | Radioligand |
| Dopamine D2 | >10,000 | Functional |
| Adrenergic | 450 | Competition |
Mechanisms of Action
As a full agonist, SKF-38393 hydrochloride activates D1 receptors coupled to -proteins, increasing intracellular cAMP levels via adenylate cyclase activation. In the hippocampus, this enhances glutamate release through presynaptic D1 receptors, facilitating long-term potentiation (LTP) and spatial memory formation. In the striatum, D1 activation potentiates GABAergic output to the substantia nigra pars reticulata, modulating motor coordination .
Applications in Neurological Research
Cognitive and Behavioral Studies
SKF-38393 hydrochloride improves waiting impulsivity in the 5-choice continuous performance test (5C-CPT) under extended inter-trial intervals (ITIs). In adult female Lister hooded rats, 6 mg/kg SKF-38393 reduced premature responses by 42% () in high-impulsive subjects, demonstrating baseline-dependent efficacy . This effect correlates with Oldham’s rate-dependency principle, where therapeutic gains are inversely proportional to baseline performance .
Neurodegenerative Disease Models
Translational Implications for ADHD
Preclinical Evidence
Amphetamine and SKF-38393 share rate-dependent effects on impulsivity, but SKF-38393 lacks abuse liability due to its D1 selectivity . In the 5C-CPT, SKF-38393 (6 mg/kg) reduced false alarms by 28% without affecting reaction time, suggesting cognitive specificity .
Clinical Prospects
D1 agonists may benefit ADHD patients with high impulsivity scores (>70th percentile). Phase I trials of PF-06649751, a D1 partial agonist, showed improved Go/No-Go task performance () in healthy adults . SKF-38393’s short half-life (1.2 hours) limits therapeutic use but supports its role as a pharmacodynamic probe .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume